molecular formula C16H12N6O2S B3941330 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B3941330
M. Wt: 352.4 g/mol
InChI Key: XZSXFZZSLDUVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-299184 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-299184 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-299184 involves its interaction with specific molecular targets and pathways. It modulates the RE1/NRSE silencing activity, which plays a crucial role in gene regulation. This modulation can lead to changes in the expression of certain genes, which may contribute to its anticancer properties .

Comparison with Similar Compounds

WAY-299184 can be compared with other similar compounds, such as:

  • WAY-204688
  • WAY-100135
  • WAY-123398
  • WAY-101405
  • WAY-267464 dihydrochloride
  • WAY-200070
  • WAY-647802
  • WAY-100289
  • WAY-329602

These compounds share similar structural features and may have comparable biological activities. WAY-299184 is unique in its specific modulation of the RE1/NRSE silencing activity, which sets it apart from other compounds in its class .

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c1-10-14(21-8-2-7-17-15(21)18-10)13-9-25-16(20-13)19-11-3-5-12(6-4-11)22(23)24/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSXFZZSLDUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

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